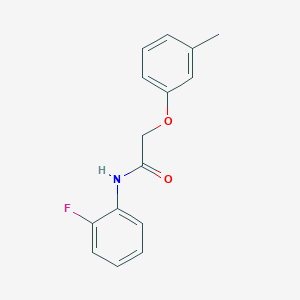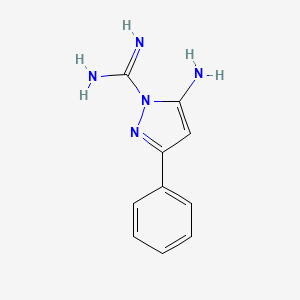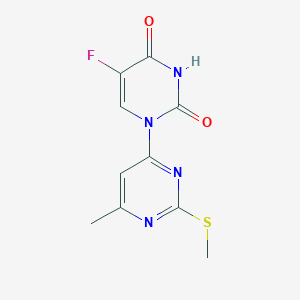![molecular formula C15H13ClINO3 B5569323 4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)
4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives and related compounds often involves selective functionalization and protective strategies. For instance, the synthesis of related oximes and aldehydes typically employs O-alkylation reactions and Vilsmeier-Hack reactions, with reported yields reaching up to 82.26% under optimized conditions (Lu Yong-zhong, 2011). Such methodologies could be adapted for the synthesis of “4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime,” taking into account the specific substituents and desired functional groups.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oxime derivatives has been elucidated through crystallographic studies, revealing various conformations and hydrogen-bonding patterns. For example, differences in the arrangements of methoxy groups and the oxime unit’s hydrogen atoms result in distinct molecular geometries and intermolecular interactions (Gomes et al., 2018). Similar crystallographic and computational studies could provide detailed insights into the molecular structure of the target compound.
Chemical Reactions and PropertiesMethoxybenzaldehyde oximes participate in a variety of chemical reactions, including oxidations to form o-benzoquinones and reductions leading to alcohol or methyl analogues. These reactions demonstrate the functional versatility and reactivity of the oxime group in the presence of methoxy substituents (Arsenyev et al., 2016). Such reactivity patterns are likely relevant to understanding the chemical behavior of “4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime.”
Physical Properties Analysis
The physical properties of methoxybenzaldehyde oximes, including crystal structure and thermodynamic characteristics, have been extensively studied. For instance, the crystallographic analysis provides insights into the packing, hydrogen bonding, and molecular conformations within solid-state structures (Gomes et al., 2018). These findings can be extrapolated to predict the physical properties of the target compound, such as solubility, melting point, and crystal habit.
Chemical Properties AnalysisThe chemical properties of methoxybenzaldehyde oximes, including their reactivity, stability, and interactions with other molecules, have been characterized through spectroscopic and electrochemical studies. For example, the electro-methoxylation of similar compounds has been explored, indicating the potential for selective functionalization and transformation under electrochemical conditions (Nematollahi & Golabi, 2000). These studies suggest avenues for further investigation into the chemical properties of “4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime.”
References
Aplicaciones Científicas De Investigación
Crystal Structure Analysis of Methoxybenzaldehyde Oximes
The study by Gomes et al. (2018) explores the crystal structures of four methoxybenzaldehyde oxime derivatives, revealing various conformations and hydrogen-bonding patterns. This research contributes to understanding the structural aspects of similar compounds, potentially including 4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime, by examining the arrangements and intermolecular interactions of methoxy groups and oxime units in these compounds. The findings underscore the significance of hydrogen bonding in determining the molecular and crystal structure of methoxybenzaldehyde oximes, which could be relevant for designing materials and understanding their properties (Gomes et al., 2018).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, such as 4-methoxybenzyl alcohol, on a TiO2 photocatalyst under an O2 atmosphere. This study demonstrates the high conversion and selectivity of benzyl alcohol derivatives to their corresponding aldehydes under visible light irradiation. The research provides insights into the photocatalytic activities of compounds related to 4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime, highlighting the role of surface complexes in the photocatalytic process and offering potential applications in green chemistry and environmental remediation (Higashimoto et al., 2009).
Propiedades
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-14-7-11(8-18-19)6-13(17)15(14)21-9-10-2-4-12(16)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZMLPXNRNYBS-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
